Fmoc-D-Orn(Boc)-OH
Overview
Description
Fmoc-D-Orn(Boc)-OH: is a derivative of ornithine, an amino acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the side chain amino group is protected by a tert-butyloxycarbonyl (Boc) group. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal of the protecting groups under mild conditions .
Mechanism of Action
Target of Action
Fmoc-D-Orn(Boc)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino groups of peptides, where it serves as a protective group during the synthesis process .
Mode of Action
This compound operates by protecting the amino groups during peptide synthesis . The Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) groups are used to protect the amino groups of the peptide chain during synthesis, preventing unwanted side reactions . These protecting groups are removed in the final stages of synthesis, allowing the peptide chain to fold into its active conformation .
Biochemical Pathways
The peptides synthesized using this compound can have various biological activities, such as antimicrobial, antithrombotic, opioid, and antioxidant activities . These peptides can interact with various biochemical pathways depending on their specific sequences and structures .
Pharmacokinetics
The peptides synthesized using this compound can have various pharmacokinetic properties, depending on their specific sequences and structures .
Result of Action
The primary result of the action of this compound is the successful synthesis of peptides with the desired sequences and structures . These peptides can have various biological activities, depending on their specific sequences and structures .
Action Environment
The action of this compound is influenced by various environmental factors, such as temperature, pH, and the presence of other reagents . For example, the removal of the Fmoc and Boc protecting groups requires specific conditions, such as the presence of an organic base .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Orn(Boc)-OH typically involves the protection of the amino groups of D-ornithine. The process begins with the protection of the side chain amino group using tert-butyloxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. The resulting intermediate is then treated with fluorenylmethyloxycarbonyl (Fmoc) chloride to protect the α-amino group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Boc group can be removed using acidic conditions like trifluoroacetic acid (TFA).
Coupling Reactions: Fmoc-D-Orn(Boc)-OH can undergo peptide bond formation with other amino acids using coupling reagents such as HATU or DIC.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; TFA in dichloromethane (DCM) for Boc removal.
Coupling: HATU or DIC in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Major Products Formed:
Deprotected Ornithine: Removal of Fmoc and Boc groups yields free D-ornithine.
Peptides: Coupling reactions result in the formation of peptides with D-ornithine residues.
Scientific Research Applications
Chemistry: Fmoc-D-Orn(Boc)-OH is widely used in the synthesis of peptides and proteins. It allows for the incorporation of D-ornithine into peptide chains, which can be crucial for studying protein structure and function .
Biology: In biological research, peptides containing D-ornithine are used to study enzyme-substrate interactions, protein-protein interactions, and cellular signaling pathways .
Medicine: Peptides synthesized using this compound are investigated for their potential therapeutic applications, including antimicrobial, antitumor, and anti-inflammatory activities .
Industry: In the pharmaceutical industry, this compound is used in the development of peptide-based drugs and diagnostic tools .
Comparison with Similar Compounds
Fmoc-L-Orn(Boc)-OH: The L-isomer of Fmoc-D-Orn(Boc)-OH, used in similar applications but with different stereochemistry.
Fmoc-D-Lys(Boc)-OH: Similar to this compound but with a lysine residue instead of ornithine.
Fmoc-D-Arg(Pbf)-OH: Another amino acid derivative used in peptide synthesis, with a different protecting group (Pbf) for the side chain.
Uniqueness: this compound is unique due to its specific combination of protecting groups and the presence of D-ornithine, which can impart distinct structural and functional properties to the synthesized peptides .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6/c1-25(2,3)33-23(30)26-14-8-13-21(22(28)29)27-24(31)32-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,26,30)(H,27,31)(H,28,29)/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOIZTMAHNLNHE-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553924 | |
Record name | N~5~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40553924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118476-89-4 | |
Record name | N~5~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40553924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 118476-89-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Fmoc-D-Orn(Boc)-OH in the synthesis of Bacitracin A?
A: this compound represents a protected form of D-ornithine, an amino acid crucial for the structure and activity of Bacitracin A. In the reported synthesis [], this compound serves as a building block during the stepwise assembly of the Bacitracin A peptide chain on a solid support.
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